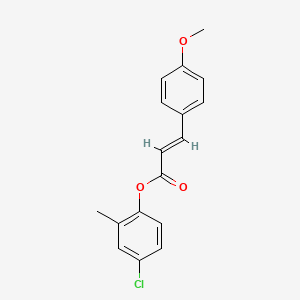![molecular formula C18H19N3O5S B5519539 N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step reactions, employing protective groups and strategic functional group transformations. For instance, Mizuno et al. (2006) utilized methanesulfonyl as a protective group in the synthesis of related metabolites, demonstrating an efficient route for producing complex molecules with high yield (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). These methodologies underscore the importance of protective groups in the synthesis of intricate molecules, offering insights into potential approaches for synthesizing the specified compound.
Molecular Structure Analysis
The molecular structure of complex molecules can be elucidated using techniques like NMR, IR, and X-ray diffraction. Li et al. (2006) synthesized and characterized a compound through these techniques, revealing detailed crystallographic information and contributing to a deeper understanding of the molecular architecture (Li, Zeng, Xu, Yan, Zheng, & Zhong, 2006). Such studies are vital for comprehending the three-dimensional configuration and electronic structure of complex molecules, which are crucial for predicting their reactivity and interactions.
Chemical Reactions and Properties
Chemical reactions involving complex molecules can showcase a variety of reactivities and transformations. Hoshino, Suzuki, and Ogasawara (2001) explored the formation and reaction of related compounds, highlighting the diverse reactivity patterns that can arise from different functional group manipulations (Hoshino, Suzuki, & Ogasawara, 2001). Understanding these reactions is essential for manipulating the compound's structure to achieve desired properties or activities.
科学的研究の応用
Synthesis and Characterization
Research on compounds with similar structures often focuses on their synthesis and characterization, which are crucial for understanding their potential applications. For instance, studies on the synthesis of quinoline derivatives and sulfonamide compounds have provided efficient routes for producing complex molecules with potential therapeutic uses. Mizuno et al. (2006) discussed the syntheses of metabolites of a specific quinoline derivative, highlighting the use of methanesulfonyl as a protective group for phenolic hydroxyl in high-yield chemical reactions Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006. Similarly, research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands by Shankar et al. (2011) explores the structural variations and self-assembly mechanisms of sulfonate-containing compounds, which are relevant for materials science and nanotechnology applications Shankar, Jain, Kociok‐Köhn, & Molloy, 2011.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural motifs present in N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide are often explored for their biological activity. Quinoline and sulfonamide groups, for instance, are common in compounds with potential anticancer, antimicrobial, and enzyme inhibition properties. A study by Huang et al. (2006) on quinolinyl sulfonamides as methionine aminopeptidase (MetAP) inhibitors highlights the potential of such compounds in developing new therapeutic agents Huang, Xie, Ma, Hanzlik, & Ye, 2006. Additionally, Alavi et al. (2017) investigated quinoxaline sulfonamides with antibacterial activity, demonstrating the utility of these compounds in addressing microbial resistance Alavi, Mosslemin, Mohebat, & Massah, 2017.
Catalysis and Material Science
The structural components of the compound also find relevance in catalysis and material science. For example, research on the photocatalytic conversion of methane to ethylene using Pd-modified ZnO-Au highlights the role of metal-sulfonate interactions in facilitating chemical transformations under mild conditions Jiang, Low, Mao, Duan, Chen, Liu, Pao, Ma, Sang, Shu, Zhan, Qi, Zhang, Liu, Wu, Long, Song, & Xiong, 2020. This underscores the potential of sulfonamide and related compounds in enhancing the efficiency and selectivity of photocatalytic processes.
特性
IUPAC Name |
N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-26-16-10-6-5-9-15(16)21(27(2,24)25)12-18(23)20-11-17(22)19-13-7-3-4-8-14(13)20/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPYDSRCVHONNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)
![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)
![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)
![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)
![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)
![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)
![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)
![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)